molecular formula C16H18FNO2S2 B4838005 N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE

Cat. No.: B4838005
M. Wt: 339.5 g/mol
InChI Key: VFHCQIDEBFAHII-UHFFFAOYSA-N
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Description

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorophenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE typically involves the reaction of 2-fluorobenzyl mercaptan with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Uniqueness

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE is unique due to its specific combination of a fluorophenyl group and a sulfonamide moiety. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-16-9-5-4-8-15(16)12-21-11-10-18-22(19,20)13-14-6-2-1-3-7-14/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHCQIDEBFAHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCSCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONAMIDE

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